molecular formula C15H14N4O2 B2474963 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide CAS No. 2034404-37-8

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2474963
CAS No.: 2034404-37-8
M. Wt: 282.303
InChI Key: LCBZHKJBJMCWQC-UHFFFAOYSA-N
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Description

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide” is a compound that contains a triazole moiety . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazole analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

Triazoles can be divided into three groups depending on the position of substituent at nitrogen atom . NH-triazoles are thermodynamically stable tautomers . They exist in equilibrium in solutions and have very close values of Gibbs energy . The ratio of tautomeric forms can be determined by spectral methods .


Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described .


Physical and Chemical Properties Analysis

Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . 2-Methyltriazole shows a much weaker basicity in comparison with 1-methyl-1,2,3-triazole .

Scientific Research Applications

Synthesis and Antibacterial, Antiurease, and Antioxidant Activities

The compound has been explored in the synthesis of various derivatives with significant antibacterial, antiurease, and antioxidant properties. In one study, the synthesis of new 1,2,4-triazole Schiff base and amine derivatives, starting from ethyl N′-furan-2-carbonylbenzohydrazonate, demonstrated effective antiurease and antioxidant activities. The synthesized compounds were characterized by techniques such as FT-IR, 1H-NMR, and 13C-NMR, highlighting their potential in biomedical research for developing treatments against oxidative stress and urease-related disorders (Sokmen et al., 2014).

Antimicrobial and Antioxidant Activities

Another research focus has been on the antimicrobial and antioxidant activities of derivatives of the compound. Studies have synthesized and investigated various Schiff bases and azetidine derivatives, revealing their potential against microbial infections and oxidative damage. These studies provide insights into the compound's utility in developing new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and the management of oxidative stress (Devi et al., 2010).

Antiplasmodial Activities

The compound's derivatives have also been evaluated for their antiplasmodial activities, showcasing their potential in malaria treatment research. By synthesizing and testing various N-acylated derivatives against Plasmodium falciparum strains, research has unveiled structure-activity relationships, emphasizing the influence of the acyl moiety on activity. Such studies are crucial for the development of new antimalarial drugs, addressing the ongoing challenge of malaria and drug resistance (Hermann et al., 2021).

Anti-Bacterial Activities and Computational Validation

Explorations into the compound's derivatives have extended to their anti-bacterial properties, especially against drug-resistant strains. For instance, synthesis and pharmacological evaluation of N-(4-bromophenyl)furan-2-carboxamide analogues have revealed significant activity against clinically isolated drug-resistant bacteria, with computational approaches validating the active site and molecular interaction stability. Such research underscores the compound's relevance in developing new antibacterial agents to combat antibiotic resistance (Siddiqa et al., 2022).

Neuroinflammation Imaging

Innovative applications include the development of PET radiotracers for imaging neuroinflammation, targeting microglia-specific markers. Compounds like [11C]CPPC have been synthesized for noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammatory conditions. This research offers a novel approach for understanding neuroinflammation's role in neuropsychiatric disorders and for evaluating therapeutic interventions (Horti et al., 2019).

Safety and Hazards

While specific safety and hazard information for “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide” is not available, it’s important to note that triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBZHKJBJMCWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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